molecular formula C14H14O4S B3048885 Dibenzyl sulfate CAS No. 18495-74-4

Dibenzyl sulfate

Cat. No.: B3048885
CAS No.: 18495-74-4
M. Wt: 278.33 g/mol
InChI Key: QYVGVAWVGWSUOW-UHFFFAOYSA-N
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Description

Dibenzyl sulfate: is an organic compound with the molecular formula C14H14O4S . It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its role in the production of various chemicals and materials, including pharmaceuticals and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzyl sulfate can be synthesized through the reaction of benzyl alcohol with sulfuric acid. The reaction typically involves the following steps:

    Reaction of Benzyl Alcohol with Sulfuric Acid: Benzyl alcohol is reacted with concentrated sulfuric acid at a controlled temperature to form this compound.

    Purification: The crude product is then purified through distillation or recrystallization to obtain pure this compound.

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the continuous addition of benzyl alcohol to a reactor containing sulfuric acid, followed by separation and purification of the product.

Chemical Reactions Analysis

Types of Reactions: Dibenzyl sulfate undergoes various chemical reactions, including:

    Hydrolysis: this compound can be hydrolyzed in the presence of water to form benzyl alcohol and sulfuric acid.

    Substitution Reactions: It can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols, to form corresponding benzyl derivatives.

    Oxidation: this compound can be oxidized to form benzyl sulfonic acid.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions of bases such as sodium hydroxide.

    Substitution Reactions: Nucleophiles such as amines, thiols, and alcohols under mild to moderate conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed:

    Hydrolysis: Benzyl alcohol and sulfuric acid.

    Substitution Reactions: Benzyl derivatives such as benzyl amines and benzyl thiols.

    Oxidation: Benzyl sulfonic acid.

Scientific Research Applications

Chemistry: Dibenzyl sulfate is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of benzyl-protected intermediates, which are crucial in multi-step organic synthesis.

Biology and Medicine: In biological research, this compound is used as a reagent for the modification of biomolecules. It is also used in the synthesis of pharmaceutical compounds, including certain drugs and active pharmaceutical ingredients.

Industry: this compound is utilized in the production of polymers and resins. It serves as a cross-linking agent in the manufacture of certain types of plastics and rubber materials.

Mechanism of Action

Mechanism of Action: Dibenzyl sulfate exerts its effects primarily through its ability to act as an alkylating agent. It can transfer benzyl groups to nucleophilic sites on various molecules, leading to the formation of benzylated products. This alkylation process is crucial in many synthetic pathways and industrial applications.

Molecular Targets and Pathways: The primary molecular targets of this compound are nucleophilic sites on organic molecules, such as amines, thiols, and hydroxyl groups. The compound reacts with these nucleophiles to form stable benzylated products.

Comparison with Similar Compounds

    Dibenzyl sulfide: Similar in structure but contains a sulfur atom instead of a sulfate group.

    Dibenzyl disulfide: Contains two sulfur atoms linked by a disulfide bond.

    Benzyl sulfonic acid: An oxidation product of dibenzyl sulfate.

Uniqueness: this compound is unique due to its sulfate group, which imparts distinct reactivity compared to other benzyl-containing compounds. Its ability to act as an alkylating agent makes it valuable in various synthetic and industrial applications.

Properties

IUPAC Name

dibenzyl sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4S/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVGVAWVGWSUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COS(=O)(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60556119
Record name Dibenzyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18495-74-4
Record name Dibenzyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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